(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C25H20FN7O and its molecular weight is 453.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
A range of compounds similar in structure to (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone have been synthesized and tested for various biological activities. These compounds are explored for their potential as 5-HT2 antagonists, with some showing significant activity greater than known compounds like ritanserin, without exhibiting alpha 1 antagonist activity in vivo (Watanabe et al., 1992). Additionally, novel derivatives have been studied for their antioxidant and anticancer activity, showing notable efficacy against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Antimicrobial and Antibacterial Properties
Research into the synthesis of new [1,2,4]triazolo[3,4-h][1,8]naphthyridine-7-carboxylic acid derivatives, including compounds with piperazine side chains, has shown comparable or better antibacterial activity than ciprofloxacin against resistant strains, suggesting their potential as novel anti-infective chemotherapies (Liuzhou et al., 2015).
Antinociceptive and Analgesic Agents
Compounds featuring the piperazine moiety, including 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-ones, have been identified for their significant analgesic activity, highlighting the non-opioid, nonantiinflammatory analgesic properties with low acute toxicity (Viaud et al., 1995).
Antitumor and Anticonvulsant Agents
Further studies on novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives have demonstrated significant inhibition of bacterial growth, with potential for further development as anticonvulsant agents (Nagaraj et al., 2018).
作用機序
Target of action
Triazolopyrimidines and piperazines are known to interact with a variety of biological targets. For instance, some triazolopyrimidines have been found to inhibit certain enzymes , while piperazines often act on neurotransmitter receptors .
Mode of action
The mode of action of these compounds typically involves binding to their target proteins, thereby modulating their activity . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound were to inhibit an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and have downstream effects on the cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their specific structures. Factors such as solubility, stability, and the presence of functional groups can influence how these compounds are absorbed and distributed in the body, how they are metabolized, and how they are excreted .
Result of action
The molecular and cellular effects of these compounds’ actions would depend on their specific targets and modes of action. For example, if the compound were to inhibit a key enzyme, it could lead to a decrease in the production of certain metabolites, potentially affecting cellular functions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
特性
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN7O/c26-18-7-4-8-19(15-18)33-24-22(29-30-33)23(27-16-28-24)31-11-13-32(14-12-31)25(34)21-10-3-6-17-5-1-2-9-20(17)21/h1-10,15-16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDADKJCHCWFORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。